5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety, which is further connected to an imidazo[4,5-b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The resulting intermediate is then subjected to further functionalization to introduce the piperidine and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The imidazo[4,5-b]pyridine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. Conditions often involve the use of phase transfer catalysts, solid-liquid catalysis, and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound can be used to study various biological pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound shares the imidazo[4,5-b]pyridine core and has similar biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, have a wide range of applications in medicine.
Uniqueness
5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19BrN6O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H19BrN6O/c1-23-15-14(3-2-6-19-15)22-17(23)24-7-4-12(5-8-24)11-25-16-20-9-13(18)10-21-16/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3 |
InChI Key |
TZNXWIAPRCJURD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)COC4=NC=C(C=N4)Br |
Origin of Product |
United States |
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